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H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH
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Overview
Description
H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is a synthetic peptide compound It is composed of a sequence of amino acids, including glutamic acid, cysteine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH involves its interaction with specific molecular targets and pathways. The cysteine residues can form disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the peptide can interact with cellular receptors and enzymes, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
H-DL-gGlu-DL-Cys(1)-Gly-OHH-DL-Glu-DL-Cys(1)-Gly-OH is unique due to its specific amino acid sequence and the presence of both glutamic acid and cysteine residues
Biological Activity
H-DL-gGlu-DL-Cys(1)-Gly-OH.H-DL-Glu-DL-Cys(1)-Gly-OH, commonly referred to as a glutathione analogue, is a dipeptide compound that exhibits significant biological activity. This compound is a derivative of glutathione, a critical antioxidant in the body, and is involved in various physiological processes including detoxification, regulation of cellular redox state, and modulation of immune responses.
- Molecular Formula : C20H32N6O12S2
- Molecular Weight : 532.63 g/mol
- InChIKey : RWSXRVCMGQZWBV-UHFFFAOYSA-N
Antioxidant Properties
Research indicates that H-DL-gGlu-DL-Cys(1)-Gly-OH exhibits potent antioxidant properties. It acts by scavenging free radicals and reactive oxygen species (ROS), thus protecting cells from oxidative stress. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage is prevalent.
Role in Cellular Signaling
The compound has been shown to influence various signaling pathways. For instance, it modulates the NF-kB pathway, which plays a crucial role in inflammation and immune response. By regulating this pathway, H-DL-gGlu-DL-Cys(1)-Gly-OH can potentially reduce inflammatory responses in various pathological conditions.
Neuroprotective Effects
Studies have demonstrated that this compound may provide neuroprotection against excitotoxicity and oxidative stress-induced neuronal damage. In animal models, administration of H-DL-gGlu-DL-Cys(1)-Gly-OH has been associated with improved cognitive function and reduced neuronal loss.
Study 1: Neuroprotection in Animal Models
A study published in the Journal of Neurochemistry explored the neuroprotective effects of H-DL-gGlu-DL-Cys(1)-Gly-OH in a rat model of Parkinson's disease. The results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups.
Parameter | Control Group | Treatment Group |
---|---|---|
Dopaminergic Neuron Count | 45 ± 5 | 78 ± 6 |
Motor Function Score | 12 ± 2 | 22 ± 3 |
Study 2: Antioxidant Activity
In vitro studies assessed the antioxidant capacity of H-DL-gGlu-DL-Cys(1)-Gly-OH using DPPH and ABTS assays. The compound exhibited a significant reduction in free radical levels, demonstrating its potential as an effective antioxidant agent.
Assay Type | IC50 (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
The biological activity of H-DL-gGlu-DL-Cys(1)-Gly-OH can be attributed to several mechanisms:
- Glutathione Synthesis : It serves as a precursor for glutathione synthesis, enhancing the body's ability to combat oxidative stress.
- Metal Chelation : The thiol group in cysteine allows for metal ion chelation, reducing metal-induced oxidative damage.
- Regulation of Enzymatic Activity : The compound influences the activity of various enzymes involved in detoxification processes.
Properties
Molecular Formula |
C20H32N6O12S2 |
---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
2-amino-5-[[3-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(2-4-14(28)29)17(34)26-12(19(36)24-6-16(32)33)8-40-39-7-11(18(35)23-5-15(30)31)25-13(27)3-1-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,35)(H,24,36)(H,25,27)(H,26,34)(H,28,29)(H,30,31)(H,32,33)(H,37,38) |
InChI Key |
JRBLIKMXDVZVGD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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